Thr-arg hemisulfate salt
描述
Structure
2D Structure
3D Structure of Parent
属性
IUPAC Name |
(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H21N5O4.H2O4S/c2*1-5(16)7(11)8(17)15-6(9(18)19)3-2-4-14-10(12)13;1-5(2,3)4/h2*5-7,16H,2-4,11H2,1H3,(H,15,17)(H,18,19)(H4,12,13,14);(H2,1,2,3,4)/t2*5-,6+,7+;/m11./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPZXSKKWYLGKOO-DHRNAUBXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NC(CCCN=C(N)N)C(=O)O)N)O.CC(C(C(=O)NC(CCCN=C(N)N)C(=O)O)N)O.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)O.C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)O.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H44N10O12S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60745465 | |
| Record name | L-Threonyl-N~5~-(diaminomethylidene)-L-ornithine--sulfuric acid (2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60745465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
648.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108320-96-3 | |
| Record name | L-Threonyl-N~5~-(diaminomethylidene)-L-ornithine--sulfuric acid (2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60745465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance of Dipeptide Motifs in Biological Systems
The specific sequence of amino acids in a dipeptide is critical. For instance, a dipeptide composed of two different amino acids can have two distinct structures (e.g., Ala-Gly vs. Gly-Ala), each with potentially different biological activities. msu.edu The vast number of possible combinations of the 20 common amino acids allows for an enormous diversity of dipeptide functionalities. msu.edu Beyond their role as protein constituents, certain dipeptides have been shown to possess unique physiological functions, including taste modification and therapeutic effects. researchgate.net
Overview of Anionic Interactions in Protein Structure and Function
Anionic interactions, particularly those involving negatively charged ions like sulfate (B86663) (SO₄²⁻), are vital for protein structure and function. The positively charged side chain of arginine, with its guanidinium (B1211019) group, is particularly adept at interacting with anions like sulfate and phosphate (B84403). arizona.edu These interactions are often mediated by hydrogen bonds and electrostatic forces. mdpi.com
Sulfate ions can be found in protein crystal structures, often bound by multiple hydrogen bonds from amino acid side chains and the peptide backbone. mdpi.com The interaction between arginine-rich peptides and sulfated molecules, such as heparan sulfate proteoglycans on cell surfaces, is crucial for processes like cellular uptake. mdpi.comnih.gov The geometry of these interactions is highly specific, contributing to the stability and rigidity of the protein-anion complex. Water molecules also play a significant role in stabilizing these interactions by forming hydrogen bond networks.
Research Trajectories for Threonine Arginine Conjugates and Sulfate Salt Counterparts
Peptide Synthesis Strategies for Dipeptide Assembly
The creation of the peptide bond between threonine and arginine is a fundamental process in peptide synthesis. numberanalytics.com This can be achieved through two primary strategies: solid-phase peptide synthesis (SPPS) and solution-phase synthesis. numberanalytics.com Both methods involve the selective formation of an amide bond between the carboxyl group of one amino acid and the amino group of another.
Solid-Phase Peptide Synthesis Approaches
Solid-phase peptide synthesis (SPPS), developed by Merrifield, is a widely used technique for its efficiency and simplified purification processes. numberanalytics.com In SPPS, the C-terminal amino acid (in this case, Arginine) is anchored to an insoluble polymer support. The synthesis proceeds by the sequential addition of N-protected amino acids. The fluorenylmethoxycarbonyl (Fmoc) protecting group is commonly used for the α-amino group.
The general cycle of SPPS for Thr-Arg involves:
Attachment of Fmoc-Arg(Pbf)-OH to the resin: The arginine, with its side chain protected by the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group to prevent side reactions, is attached to a solid support like Rink-amide-PS resin. nih.gov
Fmoc deprotection: The Fmoc group on the arginine is removed using a base, typically a solution of piperidine (B6355638) in dimethylformamide (DMF), to expose the free amino group.
Coupling of Fmoc-Thr(tBu)-OH: The next amino acid, threonine, with its side chain protected by a tert-butyl (tBu) group, is activated and coupled to the free amino group of the resin-bound arginine. Common coupling reagents include diisopropylcarbodiimide (DIC) with OxymaPure or HATU with diisopropylethylamine (DIEA).
Final Fmoc deprotection: The Fmoc group is removed from the threonine residue.
Cleavage and global deprotection: The completed dipeptide is cleaved from the resin support, and all side-chain protecting groups (Pbf and tBu) are removed simultaneously. This is typically achieved using a strong acid cocktail, such as trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane (B1312306) (TIS) to prevent side reactions. nih.govthermofisher.com
The use of pseudoproline dipeptides, such as Fmoc-AA-Ser(ψMe,Mepro)-OH, can be a strategy to overcome difficult couplings, although this is more relevant for longer or more complex peptide sequences.
Solution-Phase Synthetic Routes
Solution-phase synthesis is a more traditional method where the reactions are carried out in a homogenous solution. numberanalytics.com This approach offers flexibility and is suitable for large-scale production. numberanalytics.commdpi.com The synthesis of a dipeptide like Thr-Arg in solution would involve the protection of the amino group of threonine and the carboxyl group of arginine, followed by the activation of the threonine's carboxyl group and subsequent coupling. osu.edu
A common approach involves using protecting groups like benzyloxycarbonyl (Z) for the N-terminus and a methyl or ethyl ester for the C-terminus. osu.edu Condensing agents such as titanium tetrachloride (TiCl₄) in a pyridine-buffered medium can be used to facilitate peptide bond formation. mdpi.com Microwave-assisted synthesis has been shown to significantly shorten reaction times in solution-phase peptide synthesis. mdpi.comnih.gov
Challenges in both methods include:
Racemization: The risk of losing the specific stereochemistry of the amino acids during peptide bond formation. numberanalytics.com
Side reactions: Unwanted reactions, such as the formation of diketopiperazines, can reduce the yield and purity. numberanalytics.com
Purification and Isolation Techniques
Following synthesis, the crude peptide must be purified to remove impurities such as truncated or deletion sequences, by-products from protecting groups, and residual reagents. bachem.com The standard and most effective method for peptide purification is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . bachem.comcem.com
In RP-HPLC, the crude peptide mixture is separated based on the hydrophobicity of its components. bachem.com A non-polar stationary phase (commonly C18-modified silica) is used with a polar mobile phase, typically a gradient of increasing acetonitrile (B52724) in water, often with 0.1% trifluoroacetic acid (TFA) as an ion-pairing agent. bachem.com Fractions are collected and analyzed for purity, and those containing the pure peptide are pooled.
Other purification techniques that can be employed include:
Ion-Exchange Chromatography (IEX): This method separates molecules based on their net charge and is particularly useful for removing impurities with different charge characteristics. cem.com
Size-Exclusion Chromatography (SEC): This technique separates molecules based on their size and can be effective in removing high-molecular-weight polymers or aggregates. cem.com
Crystallization and Precipitation: These techniques can be used to isolate the final product from the purified solution. cem.com
After purification, the peptide solution is typically subjected to lyophilization (freeze-drying) to obtain the final product as a stable powder. bachem.comcem.com
Formation and Stability of Hemisulfate Counterions in Peptide Chemistry
Peptides, containing basic and acidic side chains, often exist as salts with various counter-ions. nih.gov The formation of a this compound involves the interaction of the positively charged dipeptide with sulfate anions. The guanidino group of arginine is strongly basic (pKa ~12.5) and will be protonated under most conditions, providing a primary site for ionic interaction. nih.gov
Hydrophobic ion pairing is a phenomenon where charged hydrophilic molecules, like peptides, associate with oppositely charged molecules that possess hydrophobic parts. rsc.org While sulfate itself is not hydrophobic, the principles of ionic complexation apply. The formation of a salt can significantly impact the physical properties of the peptide, such as solubility and stability. rsc.org
The stability of peptide formulations can be enhanced through the use of specific counter-ions and formulation strategies. For instance, formulations in aprotic, polar solvents have shown to improve the stability of some peptides at elevated temperatures. google.com The stability of O-sulfated amino acids, a related concept, has been shown to be improved by the presence of tetrabutylammonium (B224687) counter-ions, which protect the sulfate group from acid-catalyzed degradation. researchgate.net
The stability of the peptide itself can be influenced by environmental factors such as pH, temperature, and the presence of enzymes. researchgate.net Non-enzymatic degradation pathways like hydrolysis are more prevalent at low pH and high temperatures. researchgate.net
Advanced Derivatization Techniques for Enhanced Analytical Detection and Structural Probing
For the sensitive detection and quantification of peptides like Thr-Arg, especially in complex biological samples, derivatization techniques are often employed. tandfonline.com Derivatization involves chemically modifying the analyte to enhance its detectability by methods like fluorescence or mass spectrometry. tandfonline.comactascientific.com This can be done either before (pre-column) or after (post-column) chromatographic separation. tandfonline.com
Pre-column and Post-column Derivatization Strategies
Pre-column derivatization involves reacting the peptide with a labeling reagent before it is injected into the chromatography system. tandfonline.com This approach offers several advantages, including a simpler procedure and no restrictions on the solvent system used for chromatography. tandfonline.com
Common Pre-column Derivatization Reagents:
Dansyl chloride (Dns-Cl): Reacts with primary and secondary amino groups to form highly fluorescent derivatives. tandfonline.comnih.gov This method has been used for the comprehensive analysis of dipeptides. researchgate.net
o-Phthaldialdehyde (OPA): Reacts with primary amino groups in the presence of a thiol (like 2-mercaptoethanol) to produce fluorescent isoindole derivatives. tandfonline.comlcms.cz
9-Fluorenylmethyl Chloroformate (FMOC): A well-known reagent in peptide synthesis that also serves as a fluorescent labeling agent. lcms.cz
Phenyl isocyanate (PIC): Reacts with free amino groups to create derivatives suitable for tandem mass spectrometry analysis. jst.go.jp
4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F): A reagent used for fluorescence derivatization of peptides for detection with high-performance liquid chromatography (HPLC) and laser-induced fluorescence. nih.gov
Post-column derivatization (PCD) involves adding the derivatizing reagent to the column effluent after the separation has occurred but before detection. aurigaresearch.com This method is advantageous because it avoids the formation of multiple derivatives from a single compound and can detect both primary and secondary amino acids. aurigaresearch.com
Common Post-column Derivatization Reagents:
Ninhydrin: A classic reagent that reacts with amino acids to produce a colored compound, detectable in the visible range. aurigaresearch.com
Fluorescamine: Reacts with primary amines to form fluorescent products and has been shown to provide high sensitivity for small peptides. nih.gov
o-Phthaldialdehyde (OPA): Also used in post-column derivatization for fluorescence detection. aurigaresearch.com
The choice between pre-column and post-column derivatization depends on the specific analytical needs, including required sensitivity, the complexity of the sample matrix, and the available instrumentation.
| Derivatization Strategy | Advantages | Disadvantages | Common Reagents |
| Pre-column | Simpler procedure, economical, no restrictions on the solvent system. tandfonline.com | Potential for multiple derivatives, possible interference with separation. tandfonline.com | Dansyl chloride, OPA, FMOC, PIC, NBD-F. tandfonline.comlcms.czjst.go.jpnih.gov |
| Post-column | Non-destructive, straightforward, detects primary and secondary amino acids, excellent quantitation. aurigaresearch.com | Difficult for highly sensitive analysis, limited range of reagents, high reagent consumption. aurigaresearch.com | Ninhydrin, Fluorescamine, OPA. aurigaresearch.comnih.gov |
Applications in Mass Spectrometry-Based Analyses
Mass spectrometry (MS) is a fundamental technique for the analysis of dipeptides such as Threonyl-arginine (Thr-Arg). nih.govtue.nl Coupled with liquid chromatography (LC-MS/MS), it allows for the sensitive detection and structural elucidation of the compound. nih.gov The basic guanidino group of the arginine residue facilitates strong protonation, making the Thr-Arg dipeptide highly suitable for analysis by positive mode electrospray ionization (ESI). nih.govresearchgate.net
In tandem mass spectrometry (MS/MS), the Thr-Arg ion is isolated and fragmented, typically through collision-induced dissociation (CID), to produce a characteristic fragmentation pattern that confirms its sequence. fu-berlin.de The primary fragment ions observed are b- and y-type ions, which result from cleavage of the peptide bond. matrixscience.com
b-ions contain the N-terminus (Threonine) and are formed by cleavage of the peptide bond, with the charge retained on the N-terminal fragment.
y-ions contain the C-terminus (Arginine) and are formed with charge retention on the C-terminal fragment.
The presence of specific amino acid residues can lead to characteristic neutral losses. For instance, the threonine residue in Thr-Arg may lose a water molecule from its side chain during fragmentation. nih.govuni-muenster.de The high arginine content in certain peptides can limit proton mobility during fragmentation, influencing the resulting ion series. nih.govresearchgate.net The analysis of these fragmentation patterns allows for confident identification of the dipeptide. jst.go.jpresearchgate.net
Table 1: Theoretical Mass Spectrometry Data for Threonyl-Arginine (Thr-Arg) Dipeptide This table presents the calculated monoisotopic masses for the protonated parent ion and the primary sequence ions expected during MS/MS analysis. These values are crucial for identifying the dipeptide in a mass spectrum.
| Ion Type | Chemical Formula | Theoretical m/z (Monoisotopic) |
| Parent Ion [M+H]⁺ | C₁₀H₂₁N₅O₄ | 276.1615 |
| b-ions | ||
| b₁ | C₄H₈NO₂ | 102.0550 |
| y-ions | ||
| y₁ | C₆H₁₄N₄O | 175.1240 |
| Immonium Ions | ||
| I(Thr) | C₃H₆N | 56.0495 |
| I(Arg) | C₅H₁₀N₃ | 112.0870 |
| (Note: m/z values are for singly charged ions. The table is generated based on standard fragmentation patterns and amino acid residue masses. matrixscience.comucsf.edu) |
Derivatization for Chromatographic Separation Optimization
Dipeptides like Thr-Arg are often polar molecules, which can result in poor retention on commonly used reversed-phase high-performance liquid chromatography (RP-HPLC) columns. nih.gov To overcome this and enhance detection sensitivity, pre-column derivatization is a widely employed strategy. chromatographyonline.comactascientific.com This process involves reacting the dipeptide with a chemical reagent to modify its properties, making it more suitable for chromatographic analysis. google.commdpi.com
The primary target for derivatization in the Thr-Arg dipeptide is the free N-terminal amino group of the threonine residue. nih.govresearchgate.net By attaching a derivatizing agent, the hydrophobicity of the molecule can be increased, leading to better retention and separation on an RP-HPLC column. acs.orglibretexts.org Furthermore, many derivatization reagents introduce a chromophore or fluorophore, which significantly enhances detection by UV or fluorescence detectors. chromatographyonline.comsigmaaldrich.comtandfonline.com
Several reagents are commonly used for the derivatization of amino acids and peptides:
Phenyl isothiocyanate (PITC): Also known as Edman's reagent, PITC reacts with primary and secondary amines to form phenylthiocarbamyl (PTC) derivatives. google.comsigmaaldrich.comspringernature.com These derivatives are UV-active, allowing for sensitive detection. acs.orgscientificlabs.co.uk
Dansyl chloride (Dns-Cl): This reagent reacts with primary and secondary amino groups to produce highly fluorescent dansyl derivatives, enabling very sensitive detection. nih.govnih.govresearchgate.netsigmaaldrich.com The derivatization significantly improves chromatographic separation and ionization in LC-MS. acs.org
o-Phthaldialdehyde (OPA): In the presence of a thiol, OPA reacts rapidly with primary amines to form fluorescent isoindole derivatives. chromatographyonline.commdpi.comnih.gov This method is fast and sensitive, though the derivatives can sometimes be less stable than those from other reagents. tandfonline.comresearchgate.net
The choice of derivatization reagent and reaction conditions must be optimized to ensure a complete and reproducible reaction, leading to improved separation and quantification of the Thr-Arg dipeptide.
Table 2: Common Pre-Column Derivatization Reagents for Peptide Analysis This table summarizes key characteristics of popular derivatizing agents used to enhance the chromatographic analysis of peptides like Thr-Arg.
| Derivatization Reagent | Target Functional Group | Key Advantages of Derivative | Detection Method |
| Phenyl isothiocyanate (PITC) | Primary & Secondary Amines | Increased hydrophobicity, stable derivative | UV Absorption (~254 nm) |
| Dansyl chloride (Dns-Cl) | Primary & Secondary Amines | Highly fluorescent, enhanced MS ionization | Fluorescence, Mass Spectrometry |
| o-Phthaldialdehyde (OPA) (with thiol) | Primary Amines | Highly fluorescent, rapid reaction | Fluorescence |
| (Information compiled from multiple sources. chromatographyonline.comactascientific.comresearchgate.netsigmaaldrich.comspringernature.com) |
Spectroscopic Characterization of Dipeptide Conformation
Spectroscopic methods are invaluable for determining the three-dimensional structure of peptides in solution, providing insights into their flexibility and preferred conformations.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the solution structure of peptides at an atomic level. nih.gov For a dipeptide like threonine-arginine, ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom. spectralservice.de
In ¹H NMR spectra, the chemical shifts of the α-protons of both threonine and arginine are informative about the backbone conformation. The β- and γ-protons of the threonine and arginine side chains also give distinct signals that can be used to determine their orientation. utexas.edu For instance, the two β-protons of arginine typically appear around 1.7 ppm, while the two γ-protons are found near 1.5 ppm. utexas.edu The presence of a hemisulfate salt would likely influence the chemical shifts of the protons on the arginine side chain due to the electrostatic interaction with the sulfate ion.
¹³C NMR spectroscopy complements the proton data, with the carbonyl carbons of the peptide bond and the terminal carboxyl group resonating in the 169-173 ppm range. spectralservice.de The chemical shifts of the side-chain carbons, particularly the Cζ of the arginine guanidinium (B1211019) group, are sensitive to the local environment and interactions. nih.gov The presence of the sulfate ion would be expected to cause a downfield shift in the Cζ resonance of the arginine residue.
Two-dimensional NMR experiments such as COSY, TOCSY, and NOESY are essential for assigning the complex spectra of peptides and for determining through-bond and through-space connectivities, which are crucial for defining the peptide's three-dimensional structure. spectralservice.de For example, NOE (Nuclear Overhauser Effect) data can provide distance constraints between protons that are close in space, helping to define the relative orientation of the threonine and arginine side chains.
Below is a table summarizing typical ¹H NMR chemical shifts for threonine and arginine residues in a peptide, which would be the starting point for analyzing the spectrum of this compound.
| Amino Acid | Proton | Typical Chemical Shift (ppm) |
| Threonine | Hα | ~4.0 - 4.5 |
| Hβ | ~4.0 - 4.5 | |
| Hγ (CH₃) | ~1.2 | |
| Arginine | Hα | ~4.2 - 4.6 |
| Hβ | ~1.7 - 1.9 | |
| Hγ | ~1.5 - 1.7 | |
| Hδ | ~3.1 - 3.3 | |
| Hε | ~7.2 |
This table presents generalized chemical shift ranges. Actual values for this compound would require experimental determination.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Elements
Circular Dichroism (CD) spectroscopy is a widely used technique to investigate the secondary structure of peptides and proteins in solution. mdpi.com The CD spectrum of a peptide is sensitive to its conformational state, such as α-helix, β-sheet, or random coil. acs.orgresearchgate.net
For a short dipeptide like threonine-arginine, the CD spectrum is generally expected to be dominated by signals corresponding to a random coil conformation, characterized by a strong negative band around 195-200 nm. However, interactions with solvent or counter-ions like sulfate can induce localized ordering. The presence of the sulfate ion in this compound could potentially lead to a more defined conformation through electrostatic interactions with the positively charged arginine side chain.
Studies on peptides containing arginine have shown that the CD spectra can be influenced by the environment. nih.gov For instance, in the presence of membrane-mimicking environments like SDS micelles, some arginine-containing peptides exhibit a shift in their CD spectra, indicating a conformational change towards a more ordered structure. mdpi.com While a dipeptide is too short to form a stable secondary structure element like an α-helix or β-sheet on its own, the CD spectrum can still provide valuable information about the average conformation and any tendencies towards ordering.
A typical CD spectrum for a random coil peptide would show a minimum molar ellipticity near 200 nm. Any significant deviation from this, such as the appearance of a negative band around 215-220 nm, could suggest the presence of some β-turn-like or other ordered structures. researchgate.net
| Secondary Structure | Characteristic CD Signal (nm) |
| α-Helix | Negative bands at ~222 and ~208, positive band at ~193 |
| β-Sheet | Negative band at ~215-218 |
| Random Coil | Strong negative band at ~195-200 |
This table provides general characteristics of CD spectra for different secondary structures.
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Patterns
Mass spectrometry (MS) is a fundamental analytical technique for confirming the molecular identity and studying the fragmentation patterns of peptides. wiley-vch.de For this compound, MS would be used to determine its exact molecular weight and to gain insights into its structure through tandem mass spectrometry (MS/MS).
In a typical electrospray ionization (ESI) mass spectrum, the Thr-arg dipeptide would be observed as a protonated molecule, [M+H]⁺. The presence of the hemisulfate salt would likely result in the observation of the dipeptide cation and the bisulfate anion separately in the gas phase, or potentially as an adduct depending on the experimental conditions.
Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of the parent ion to produce a series of fragment ions. The fragmentation of protonated peptides typically occurs along the peptide backbone, leading to the formation of b- and y-type ions. The analysis of these fragment ions allows for the confirmation of the amino acid sequence. acs.org For a Thr-Arg dipeptide, fragmentation would yield b₁ and y₁ ions, corresponding to the threonine and arginine residues, respectively.
The presence of an arginine residue can influence the fragmentation pattern. acs.org Due to its high proton affinity, the charge is often retained on the arginine-containing fragment. The fragmentation of peptides containing N-terminal arginine has been studied, revealing characteristic fragmentation pathways. indiana.edu The loss of ammonia (B1221849) (NH₃) and water (H₂O) from the parent ion are also common fragmentation pathways observed in the mass spectra of arginine-containing peptides. acs.org
Below is a table illustrating the expected major fragment ions for the Thr-Arg dipeptide in an MS/MS experiment.
| Ion Type | Sequence | Description |
| b₁ | Thr | N-terminal threonine residue |
| y₁ | Arg | C-terminal arginine residue |
This table shows the primary fragment ions expected from the peptide backbone cleavage.
Crystallographic Insights into Threonine-Arginine Residues in Protein Active Sites and Binding Interfaces
X-ray crystallography provides high-resolution three-dimensional structures of proteins, offering a detailed view of how amino acid residues like threonine and arginine are oriented in active sites and at binding interfaces.
Analysis of Threonine and Arginine Side Chain Orientations
In protein structures, the side chains of threonine and arginine are frequently involved in critical interactions that determine protein function. The hydroxyl group of threonine can act as both a hydrogen bond donor and acceptor, while the guanidinium group of arginine is a bulky, positively charged moiety capable of forming multiple hydrogen bonds and salt bridges. nih.govpnas.org
A geometric analysis of high-resolution protein crystal structures has shown that the positively charged amino groups of arginine are often found within 6 Å of the centroids of aromatic rings, indicating favorable electrostatic interactions. nih.gov Furthermore, arginine residues are frequently involved in mediating crystal packing interactions, suggesting their "sticky" nature is beneficial for crystallization. biorxiv.org
The orientation of threonine and arginine side chains in active sites is often crucial for substrate binding and catalysis. For example, in protein-DNA interactions, both threonine and arginine are among the amino acids that most frequently form hydrogen bonds with the DNA bases. nih.gov The specific conformation of these side chains allows for precise recognition and binding.
A study of arginine residues at internal positions in a protein revealed that they consistently remain charged, even in hydrophobic environments, by forming multiple hydrogen bonds with protein polar atoms and bound water molecules. pnas.org This highlights the conformational flexibility of the arginine side chain in optimizing its interactions.
Sulfate Ion Coordination Modes in Protein Structures
Sulfate ions are commonly found in protein crystal structures, often originating from the crystallization buffer (e.g., ammonium (B1175870) sulfate). The coordination of these sulfate ions can provide insights into how negatively charged groups interact with proteins. The sulfate ion, being tetrahedral, can act as a hydrogen bond acceptor through its four oxygen atoms. biorxiv.org
In numerous protein structures, sulfate ions are observed to be coordinated by positively charged residues, particularly arginine. acs.org The guanidinium group of arginine is well-suited to form multiple hydrogen bonds with the oxygen atoms of the sulfate ion. acs.orgmdpi.com These interactions can be monodentate, where one oxygen of the sulfate interacts with the protein, or bidentate, involving two oxygens. acs.org
For instance, in the crystal structure of a bacteriophage phosphatase, a sulfate ion was found bound in the active site, stabilized by hydrogen bonding interactions with two conserved arginine residues. acs.org In another example, a sulfate ion was observed to bridge the gap between symmetry-related protein chains in the crystal lattice. researchgate.net The presence of a sulfate ion in this compound would likely involve a similar direct interaction between the sulfate and the arginine side chain.
The coordination of sulfate ions can also involve water molecules, which bridge the interaction between the sulfate and the protein side chains. researchgate.net The table below summarizes common interaction partners for sulfate ions in protein structures.
| Interaction Partner | Type of Interaction | Typical Distance (Å) |
| Arginine side chain (NH) | Hydrogen bond | ~2.8 - 3.5 |
| Lysine (B10760008) side chain (NH₃⁺) | Hydrogen bond | ~2.8 - 3.5 |
| Main chain amide (NH) | Hydrogen bond | ~2.8 - 3.5 |
| Water molecule | Hydrogen bond | ~2.6 - 3.2 |
| Metal ion | Coordination bond | ~2.3 - 2.5 |
This table provides a general overview of sulfate ion interactions in protein structures.
Conformational Dynamics and Flexibility Studies
The conformational landscape of a peptide is not fixed but is characterized by a dynamic equilibrium of different conformations. The flexibility of the peptide chain is primarily limited by the rigid nature of the peptide bond, with rotations mainly occurring around the alpha-carbon atoms. msu.edu For the Thr-Arg dipeptide, the side chains of both threonine and arginine introduce additional degrees of freedom and also steric constraints that shape its conformational preferences.
The inherent flexibility of the arginine side chain allows it to adopt various conformations to optimize its interactions, particularly the formation of salt bridges and hydrogen bonds. nih.gov The presence of glycine (B1666218) residues in a peptide chain can increase its flexibility. Conversely, the methyl group on threonine can restrict its conformational freedom compared to serine, leading to more ordered structures.
The conformational dynamics of peptides like Thr-Arg can be studied using techniques such as molecular dynamics (MD) simulations. These simulations can provide insights into the different conformational states accessible to the molecule and the transitions between them. tum.demdpi.com The presence of the hemisulfate salt is expected to have a significant impact on the conformational dynamics. The strong electrostatic interactions and hydrogen bonds with the sulfate ion can restrict the motion of the peptide, leading to a more defined set of conformations.
The environment, including the presence of salts and other molecules, can modulate the conformational dynamics of peptides. mdpi.comacs.org For instance, high ionic strength conditions can favor more compact conformations. mdpi.com In the case of this compound, the interactions with the sulfate ion are a dominant feature of its chemical environment.
The flexibility of the Thr-Arg motif is also relevant in the context of its potential biological interactions. The ability to adopt different conformations can be crucial for binding to different partners or for catalytic activity. The balance between conformational flexibility and rigidity is often a key determinant of a peptide's function.
Table 2: Factors Influencing Conformational Dynamics of this compound
| Factor | Influence on Conformational Dynamics |
| Peptide Bond | Rigid and planar, limiting backbone flexibility. msu.edu |
| Threonine Side Chain | The hydroxyl group participates in hydrogen bonding, and the methyl group can impose steric constraints, potentially leading to more defined conformations. |
| Arginine Side Chain | Long and flexible, allowing for the formation of multiple hydrogen bonds and salt bridges in various orientations. nih.gov |
| Sulfate Ion | Acts as a strong interaction hub, forming salt bridges and hydrogen bonds that can significantly restrict conformational freedom and stabilize specific structures. |
| Solvent (Water) | Mediates hydrogen bonding networks and influences the hydrophobic and hydrophilic interactions that shape the peptide's conformation. |
Computational and Theoretical Approaches in Analyzing Threonine Arginine Hemisulfate Salt Interactions
Molecular Dynamics (MD) Simulations of Dipeptide-Protein Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com This technique provides a dynamic view of dipeptide-protein interactions, revealing conformational changes, binding stability, and the influence of the solvent environment. mdpi.comnih.gov For a dipeptide such as Thr-Arg, MD simulations can elucidate how it interacts with the surface of a protein.
Arginine, a key component of the dipeptide, is known to interact significantly with aromatic and charged residues on protein surfaces through cation-π interactions and the formation of salt bridges. nih.gov MD simulations have shown that arginine has a notable tendency to self-associate, forming clusters in aqueous solutions. nih.gov These simulations reveal that hydrogen bonds between arginine molecules can be stronger than those between arginine and water, making self-association an enthalpically favorable process. nih.gov
When studying a Thr-Arg dipeptide, MD simulations would model the interactions of both the threonine and arginine residues with a target protein. Such simulations can track key metrics like the root-mean-square deviation (RMSD) to assess the stability of the dipeptide's binding pose. The simulations are typically run under conditions that mimic a biological environment, including the presence of water molecules and ions at physiological concentrations. mdpi.com For instance, simulations of arginine-rich peptides have been used to investigate their interactions with bacterial outer membranes, highlighting the role of specific residues in facilitating membrane insertion. mdpi.com These studies demonstrate the capability of MD to model complex biological interactions, which would be crucial in understanding how Thr-Arg hemisulfate salt engages with protein targets. mdpi.commdpi.com
Quantum Chemical Calculations for Energetic Contributions to Binding
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to determine the energetic contributions of individual components to a molecular interaction. researchgate.net These calculations provide precise binding energies, offering a quantitative measure of the strength and stability of the complex formed between a dipeptide and a protein or other molecules. researchgate.netsqu.edu.om
Studies have used quantum chemical calculations to investigate the interactions between arginine and various amino acids. squ.edu.om Electrostatic interactions and hydrogen bonding are shown to be the dominant forces in the stabilization of these complexes. squ.edu.om For example, the interaction of threonine with the cationic form of arginine has a calculated binding energy of -4.90 kcal/mol, indicating a favorable interaction. squ.edu.om The binding energy of arginine with other amino acids can vary significantly, highlighting the specificity of these interactions. squ.edu.om
Table 1: Calculated Binding Energies of Arginine with Various Amino Acids
| Interacting Amino Acid | Binding Energy (kcal/mol) |
|---|---|
| Threonine | -4.90 squ.edu.om |
| Serine | -9.20 squ.edu.om |
| Alanine | -18.19 squ.edu.om |
| Isoleucine | -15.62 squ.edu.om |
| Histidine (neutral) | -25.89 squ.edu.om |
This table presents the binding energies calculated for the interaction between the cationic form of arginine and various amino acids, demonstrating the energetic favorability of these interactions.
Quantum chemical calculations can also be used to analyze the fragmentation of amino acids and peptides, calculating the appearance energy needed to form specific ions. vu.lt Furthermore, these methods can reveal how modifications like phosphorylation affect the electronic structure and interaction potential of amino acids such as threonine, which can decrease the optical band gap energy and facilitate the formation of new interactions. nih.gov
Molecular Docking Studies for Ligand-Receptor/Enzyme Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor), such as a protein or enzyme. mdpi.commdpi.com This method is widely used in drug design to screen for potential bioactive compounds and to understand the structural basis of ligand-receptor binding. mdpi.comrjptonline.org
In the context of this compound, molecular docking could be used to predict how the dipeptide fits into the active site of a specific receptor. The process involves preparing the ligand and receptor structures, defining a search space (often a "grid box") around the target binding site, and then using a scoring function to rank the different binding poses based on their predicted binding affinity or energy. mdpi.commdpi.com The results can reveal key interactions, such as hydrogen bonds and salt bridges, that stabilize the ligand-receptor complex. rjptonline.org
Table 2: Molecular Docking Results for Cinnamoyl-Amino Acids Against Bacterial Proteins
| Compound | Target Protein | Binding Energy (ΔG kcal/mol) |
|---|---|---|
| Cinnamoyl Threonine | Acinetobacter baumannii | -8.41 rjptonline.org |
| Cinnamoyl Glutamine | Acinetobacter baumannii | -8.68 rjptonline.org |
| Cinnamoyl Arginine | MRSA | -7.17 rjptonline.org |
| Cinnamoyl Lysine (B10760008) | MRSA | -7.52 rjptonline.org |
This table showcases the binding energies from molecular docking studies, indicating the inhibitory potential of different amino acid derivatives. Lower binding energy values suggest stronger binding.
The accuracy of docking can be enhanced by allowing for flexibility in both the ligand and receptor residues. mdpi.com The insights gained from these studies are crucial for understanding the specific molecular interactions that drive the biological activity of peptides like Thr-Arg. brylinski.org
Predictive Modeling of Sulfate-Mediated Recognition Events
The hemisulfate salt component of this compound introduces the possibility of sulfate-mediated recognition events, where the sulfate (B86663) anion plays a direct role in molecular binding and interaction. Predictive modeling can be used to understand and forecast these events.
Research has demonstrated that synthetic neutral dipeptide receptors can be designed to bind selectively to sulfate anions in aqueous solutions. nih.gov Molecular modeling in these studies suggests that this selectivity is achieved through a network of hydrogen bonds involving the amide backbone protons of the peptide, a mechanism similar to that found in natural sulfate-binding proteins. nih.gov This indicates that the peptide backbone of Thr-Arg could potentially form a recognition site for its own counter-ion or for sulfate groups on other molecules.
Predictive models can be developed using various computational approaches. For instance, astrochemical models use quantum chemical calculations to estimate the binding energies of molecules on interstellar ice grains to predict their abundance. arxiv.org Similarly, machine learning algorithms are being used to predict the cell-penetrating capabilities of peptides based on their sequence and physicochemical properties. researchgate.net Such predictive approaches could be adapted to model sulfate-mediated recognition. By combining data from quantum chemical calculations of sulfate-peptide interactions with molecular dynamics simulations, it would be possible to build models that predict the likelihood and nature of recognition events involving the this compound. These models could be invaluable for understanding its interactions within complex biological systems where sulfated molecules, such as dextran (B179266) sodium sulfate or sulfated proteins, are present. nih.gov
Biomolecular Interactions and Functional Significance of Threonine Arginine Motifs and Sulfate Anions
Enzymatic Recognition and Catalytic Roles of Threonine and Arginine Residues
The specific recognition of threonine and arginine residues by enzymes is fundamental to a vast array of cellular processes. These amino acids, either individually or as part of a larger motif, play critical roles in dictating substrate specificity, modulating catalytic activity, and ensuring the fidelity of biochemical reactions. Their unique chemical properties—the hydroxyl group of threonine and the guanidinium (B1211019) group of arginine—allow for a diverse range of interactions, including hydrogen bonding and electrostatic interactions, which are essential for the precise positioning of substrates and cofactors within the active site of an enzyme.
Serine/Threonine Phosphatase Interactions and Mechanisms
Serine/threonine phosphatases are a class of enzymes that catalyze the dephosphorylation of serine and threonine residues on their protein substrates. frontiersin.org This process is a crucial post-translational modification that regulates a multitude of cellular functions. biologists.com The specificity of these phosphatases is often determined by regulatory subunits that form holoenzymes with the catalytic subunit. frontiersin.orgbiologists.com These regulatory subunits help in recognizing and binding to specific substrates, often through short linear motifs (SLiMs) present on the substrate protein. nih.gov
Protease Substrate Mimicry and Active Site Specificity
Proteases are enzymes that catalyze the hydrolysis of peptide bonds in proteins. Their specificity is crucial for controlled protein degradation and the regulation of cellular pathways. medcraveonline.com The active site of a protease is composed of subsites that interact with the amino acid residues of the substrate flanking the scissile bond (the bond to be cleaved). peakproteins.com The interaction between the substrate's residues (designated P3, P2, P1, P1', P2', etc.) and the protease's subsites (S3, S2, S1, S1', S2', etc.) determines the cleavage specificity. medcraveonline.com
Threonine-arginine motifs can act as recognition sites for certain proteases. The positively charged guanidinium group of arginine and the hydroxyl group of threonine can form specific interactions with the amino acid residues lining the protease's active site. scielo.br For example, trypsin, a well-characterized serine protease, exhibits a strong preference for cleaving peptide bonds C-terminal to arginine or lysine (B10760008) residues. mdpi.com This specificity is achieved by a negatively charged aspartate residue in the S1 pocket of trypsin, which forms a salt bridge with the positively charged side chain of arginine or lysine.
The concept of protease substrate mimicry involves designing molecules that resemble the natural substrate of a protease to inhibit its activity. These mimics can bind to the active site but are not cleaved, thus blocking the enzyme's function. medcraveonline.com Understanding the specific interactions between threonine-arginine motifs and protease active sites is crucial for the rational design of such inhibitors.
Role in Synthase Enzyme Substrate Coordination
Synthase enzymes catalyze the formation of a new molecule from two substrates without the direct involvement of a high-energy nucleoside triphosphate. The precise coordination of substrates within the active site is paramount for their catalytic activity. Threonine and arginine residues often play a pivotal role in this process.
A notable example is 5-aminolevulinate synthase (ALAS), a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that catalyzes the condensation of succinyl-CoA and glycine (B1666218). nih.govresearchgate.net In the active site of ALAS from Rhodobacter capsulatus, a conserved arginine residue (Arg21) and a threonine residue (Thr83) are crucial for coordinating the carboxylate group of the succinyl-CoA substrate. portlandpress.com The arginine residue forms a salt bridge, while the threonine residue participates in hydrogen bonding to properly orient the substrate for catalysis. portlandpress.com Mutagenesis studies on murine erythroid ALAS have confirmed that the corresponding residues, Arg85 and Thr430, are essential for acyl-CoA binding and contribute to substrate discrimination. nih.gov The interaction of the carboxylate moiety of succinyl-CoA with both arginine and threonine is a key determinant of ALAS function and specificity. nih.gov
Similarly, in ATP synthase, the α-subunit contains a conserved threonine residue (αThr-349) that is involved in phosphate (B84403) binding and transition state stabilization through its interaction with an arginine residue (βArg-182). acs.org This interaction highlights the collaborative role of threonine and arginine in coordinating substrates within the active sites of synthase enzymes.
Influence of Sulfate (B86663) Ions on Enzyme Activity and Conformation
Sulfate ions (SO₄²⁻) can significantly influence the activity and conformation of various enzymes. These effects can be either activating or inhibitory and are often achieved through binding to specific sites on the enzyme, which can lead to conformational changes.
For example, sulfate ions have been shown to be potent activators of human platelet phosphofructokinase (PFK). uu.nl They act by inducing a conformational change in the enzyme that reduces its cooperativity with respect to one of its substrates, fructose (B13574) 6-phosphate. uu.nl This alteration in conformation also affects the enzyme's sensitivity to allosteric modifiers like ADP and citrate. uu.nl
In other enzymes, sulfate ions can bind to the active site and mimic the binding of a substrate or a portion of a substrate. In saccharopine dehydrogenase from Saccharomyces cerevisiae, a sulfate ion binds in a cleft between the two domains of the enzyme, occupying one of the substrate carboxylate binding sites. rcsb.org This binding leads to a partial closure of the active site due to a domain rotation. rcsb.org Similarly, in yeast hexokinase, a sulfate ion has been observed bound at the entrance to the active site, hydrogen-bonded to a threonine and a serine residue. researchgate.net
The binding of sulfate ions can also be influenced by the presence of other residues in the active site. In a mutant of L-asparaginase, a sulfate ion was found to form a salt bridge with a positively charged arginine residue in the active site cleft. The presence of sulfate ions in the crystallization buffer can sometimes lead to their incorporation into the crystal structure, providing insights into the electrostatic environment of the active site and potential substrate binding modes. nih.gov
Receptor Binding and Signal Transduction Pathways
The interaction of peptides with cell surface receptors is a fundamental process in signal transduction, initiating a cascade of intracellular events that ultimately lead to a cellular response. The affinity and specificity of this binding are determined by the amino acid sequence of the peptide and the three-dimensional structure of the receptor's binding pocket.
Peptide-Receptor Binding Affinities and Specificity
The presence of specific amino acid motifs within a peptide is a key determinant of its binding affinity and specificity for a particular receptor. Threonine-arginine motifs can contribute significantly to these interactions. The arginine residue, with its positively charged guanidinium group, can form strong electrostatic interactions and hydrogen bonds with negatively charged or polar residues in the receptor's binding site. mdpi.com The threonine residue, with its hydroxyl group, can also participate in hydrogen bonding, further stabilizing the peptide-receptor complex.
The importance of arginine in peptide-receptor interactions is highlighted in various systems. For instance, the binding of peptides to the c-Cbl TKB domain, an SH2 domain-containing protein involved in ubiquitination, is critically dependent on an arginine or asparagine residue at the pY-1 or pY-2 position relative to the phosphorylated tyrosine. nih.gov This residue forms an essential intra-peptide hydrogen bond with the phosphotyrosine, which is crucial for high-affinity binding. nih.gov
The phosphorylation of serine or threonine residues within or near a recognition motif can also modulate binding affinity. In some cases, this additional phosphorylation can lead to a decrease in binding affinity due to charge repulsion between the added phosphate group and the receptor. nih.gov This provides a mechanism for fine-tuning signal transduction pathways based on the phosphorylation state of the signaling proteins.
Non-Covalent Interactions in Protein Stability and Ligand Recognition
The intricate three-dimensional structures of proteins and their ability to specifically bind to ligands are fundamentally governed by a variety of non-covalent interactions. nih.govnumberanalytics.com These interactions, while individually weaker than covalent bonds, collectively provide the necessary forces for protein folding, stability, and molecular recognition. nih.govacs.org Key non-covalent forces include electrostatic interactions, salt bridges, and hydrogen bonds. acs.org
Electrostatic Interactions and Salt Bridge Formation
Electrostatic interactions are crucial for the stability of protein structures and their complexes with other molecules. researchgate.net A specific and significant type of electrostatic interaction is the salt bridge, which is formed between oppositely charged residues. researchgate.netproteinstructures.com These interactions occur when the side-chain carboxylate group of an acidic amino acid like aspartate or glutamate (B1630785) is in close proximity to the positively charged side-chain of a basic amino acid such as lysine or arginine. researchgate.netchegg.com
The formation of salt bridges is geometrically specific, with well-defined preferences for the distances and angles between the interacting residues. researchgate.net For example, a salt bridge is typically formed when the distance between a side-chain carbonyl oxygen of an acidic residue and a side-chain nitrogen of a basic residue is within 0.4 nm. researchgate.net
The table below details examples of amino acid pairs that form salt bridges and their significance.
| Interacting Amino Acid Pair | Significance | References |
| Arginine - Aspartate/Glutamate | Strong electrostatic interaction crucial for protein stability and ligand binding. researchgate.netchegg.comresearchgate.net Arginine's guanidinium group allows for multiple, stable interactions. | plos.org |
| Lysine - Aspartate/Glutamate | Common salt bridge contributing to the three-dimensional structure of proteins. | researchgate.netproteinstructures.com |
| Arginine - Glutamate | A conserved salt bridge that can anchor peptide ligands to their receptors. | nih.gov |
Hydrogen Bonding Contributions to Molecular Recognition
Hydrogen bonds are fundamental to the structure, stability, and function of proteins and their interactions with ligands. researchgate.net They are directional interactions that occur between a hydrogen atom covalently bonded to an electronegative atom (the donor) and another electronegative atom (the acceptor). benthamopen.com These bonds are critical in defining the architecture of proteins and are major contributors to the stability of protein-ligand complexes. researchgate.net
Both threonine and arginine are significant contributors to hydrogen bonding networks. The hydroxyl (-OH) group of threonine can act as both a hydrogen bond donor and acceptor. proteinstructures.com The guanidinium group of arginine provides multiple hydrogen bond donors, enabling it to form numerous and often complex hydrogen bond interactions. plos.orgbenthamopen.com
In the context of molecular recognition, hydrogen bonds provide specificity, ensuring that a ligand binds to its correct target protein. researchgate.net For instance, in protein-DNA interactions, arginine, serine, and threonine are among the amino acids that form a large number of hydrogen bonds, primarily with the DNA backbone, contributing to the stability of the complex. nih.gov The side chain of threonine has also been observed to form hydrogen bonds with bases in nucleic acids, such as thymine. nih.gov
Analysis of protein-ligand complexes reveals that a higher number of hydrogen bonds often correlates with more stable and robust interactions. researchgate.net The specific geometric arrangement of donors and acceptors in both the protein and the ligand dictates the formation of these bonds, highlighting their importance in conferring specificity to molecular recognition events. nih.gov
The following table summarizes the hydrogen bonding capabilities of threonine and arginine.
| Amino Acid | Hydrogen Bonding Role | Significance in Molecular Recognition | References |
| Threonine | The side-chain hydroxyl group can act as both a hydrogen bond donor and acceptor. | Contributes to the stability of protein-DNA complexes by interacting with the DNA backbone and can form specific interactions with nucleic acid bases. | proteinstructures.comnih.gov |
| Arginine | The guanidinium group provides multiple hydrogen bond donors. | Frequently involved in forming multiple hydrogen bonds in protein-ligand and protein-nucleic acid interfaces, enhancing binding affinity and specificity. | plos.orgbenthamopen.comnih.gov |
Role of Sulfate in Anion-Binding Pockets
Sulfate anions (SO42-) play a multifaceted role in biomolecular interactions, influencing protein stability and participating directly in ligand binding. nih.govnih.gov As a kosmotropic anion, sulfate tends to stabilize protein structures and decrease their solubility. nih.gov The interaction of sulfate with proteins can occur through both direct binding to specific sites and more general effects on the solvent environment, known as the Hofmeister effect. nih.gov
Sulfate binding sites in proteins are characterized by specific structural features. On average, a bound sulfate ion is held by multiple hydrogen bonds, primarily from the protein and surrounding water molecules. researchgate.net These binding pockets are often structured to complement the tetrahedral geometry of the sulfate anion.
The presence of sulfate can have significant functional consequences. For example, the binding of sulfate to the sulfate-binding protein (Sbp) from Xanthomonas citri induces a notable increase in the protein's thermal stability, highlighting its role in stabilizing the protein structure upon binding. apsnet.org In some cases, the binding of sulfate is driven by favorable entropy changes, despite an unfavorable enthalpy. researchgate.net
Furthermore, sulfate anions can participate in anion-π interactions with aromatic amino acid residues within a protein. acs.org These interactions, where the sulfate ion interacts with the electron-deficient face of an aromatic ring, are relevant in various biological contexts, such as in glycosaminoglycans like heparin. acs.org The stability of these anion-π interactions is often enhanced by the presence of water molecules. acs.org
The ability of proteins to distinguish between very similar anions, such as sulfate and molybdate, underscores the specificity of anion-binding pockets. acs.org This selectivity can be attributed to a combination of factors, including the desolvation penalty of the anion and the size and rigidity of the binding cavity. acs.org
The table below outlines the key roles of sulfate in anion-binding pockets.
| Interaction/Effect | Description | References |
| Protein Stabilization | Sulfate binding can significantly increase the thermal stability of proteins. | nih.govapsnet.org |
| Hydrogen Bonding | Sulfate ions are typically coordinated by multiple hydrogen bonds from protein residues and water molecules within the binding pocket. | researchgate.net |
| Anion-π Interactions | Sulfate can interact with aromatic residues like histidine and tyrosine, with water molecules playing a stabilizing role. | acs.org |
| Binding Specificity | Protein binding pockets exhibit selectivity for sulfate over other similar anions based on factors like desolvation energy and pocket size. | acs.org |
| Hofmeister Effect | At higher concentrations, sulfate can stabilize proteins through its effect on the bulk solvent properties. | nih.gov |
Advanced Research Applications and Future Directions for Threonine Arginine Hemisulfate Salt Analogues
Development of Peptide Probes for Enzyme Activity Profiling
Analogues of Thr-Arg are instrumental in developing sophisticated peptide probes to profile the activity of various enzymes, particularly protein kinases.
Kinase Activity Profiling: Protein kinases are enzymes that regulate cellular pathways by phosphorylating specific serine, threonine, or tyrosine residues within a protein sequence. Many kinases recognize specific consensus motifs to identify their substrates. The Thr-Arg motif is a key component of recognition sequences for several kinases.
For instance, Protein Kinase A (PKA) preferentially phosphorylates substrates containing the motif Arg-X-X-Ser/Thr, where the arginine at the -3 or -2 position relative to the phosphorylation site is critical. oup.com Similarly, some isoforms of Protein Kinase C (PKC) recognize substrates with arginine or lysine (B10760008) residues near the target threonine. cellsignal.cn
Researchers leverage this by designing synthetic peptide probes that mimic these natural substrates. These probes often incorporate the Thr-Arg sequence and can be modified with reporter tags, such as fluorophores or affinity labels. nih.gov When a kinase in a biological sample is active, it phosphorylates the threonine residue on the probe. This phosphorylation event can be detected and quantified, providing a direct measure of the kinase's activity.
A notable advancement is the development of chelation-enhanced fluorescence (CHEF) probes. acs.org In this design, a fluorescent reporter that binds Mg2+ is incorporated into a peptide. Phosphorylation of a nearby threonine by a target kinase enhances the reporter's ability to chelate Mg2+, leading to a significant increase in fluorescence. This "recognition-domain focused" (RDF) strategy allows for the inclusion of extended binding sequences, including Thr-Arg motifs, to create highly selective and sensitive kinase sensors. acs.org
Interactive Data Table: Examples of Kinase Recognition Motifs Involving Thr/Arg
| Kinase Family | Recognition Motif Example | Role of Arginine (Arg) | Role of Threonine (Thr) |
|---|---|---|---|
| PKA | Arg-X-X-Ser/Thr oup.com | Key recognition element at -3 or -2 position | Phosphorylation site |
| PKC (some isoforms) | Arg/Lys at -3, -2, +2 positions cellsignal.cn | Positive charge for docking | Phosphorylation site |
| c-Raf | Thr-X-Lys motif cellsignal.cn | Positive charge at +2 position | Phosphorylation site |
Design of Molecular Tools for Receptor Deconvolution Studies
Receptor deconvolution is the process of identifying the specific biological receptor to which a ligand binds to elicit a cellular response. Analogues of Thr-Arg are used to create molecular tools for this purpose, particularly for receptors that recognize peptide ligands.
The process often involves synthesizing a library of peptide analogues based on a known bioactive sequence containing Thr-Arg. These analogues are then modified to serve as probes. Common modifications include:
Affinity Labels: Incorporating a reactive group (like a photo-affinity label) that, upon activation (e.g., by UV light), forms a covalent bond with the receptor.
Reporter Tags: Attaching biotin (B1667282) for affinity purification or fluorescent dyes for visualization and tracking. nih.gov
By exposing cells or cell lysates to these probes, researchers can capture and isolate the receptor. The receptor-probe complex can be purified and the receptor identified using techniques like mass spectrometry. For example, a study might synthesize a probe based on a peptide hormone known to contain a Thr-Arg sequence essential for binding. This probe could then be used to "fish out" its receptor from a complex mixture of proteins, confirming the target and enabling further study. The cationic and hydrophilic nature of the Arg and Thr residues can be critical for interaction with negatively charged pockets on receptor surfaces.
Exploration of Structure-Activity Relationships in Peptide Derivatives
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and drug design. They involve systematically modifying a molecule's structure to understand how these changes affect its biological activity. For peptides containing the Thr-Arg motif, SAR studies can reveal which parts of the molecule are essential for function and which can be altered to improve properties like potency, selectivity, or stability. chemrxiv.orgnih.govnih.gov
A typical SAR study on a Thr-Arg containing peptide might involve:
Amino Acid Substitution: Replacing threonine or arginine with other natural or unnatural amino acids to probe the importance of side-chain size, charge, and hydrophobicity. acs.org For example, substituting arginine with lysine (another basic amino acid) or a non-polar amino acid can determine the precise requirement for the guanidinium (B1211019) group. uit.no
Backbone Modification: Altering the peptide backbone, for instance by N-methylation, to increase resistance to enzymatic degradation. acs.org
Cyclization: Creating cyclic versions of the peptide to constrain its conformation, which can lead to higher affinity and selectivity for a target. nih.gov
Terminal Modifications: Adding groups like acetyl or palmitoyl (B13399708) moieties to the N-terminus, which can dramatically alter properties like cell permeability and enzyme inhibition. mdpi.com
For example, an Ala-scanning study on a GLP-1 receptor agonist revealed that replacing Thr⁷ resulted in a more than 100-fold decrease in potency, highlighting its critical role. mdpi.com In another study, modifying a peptide sequence with palmitic acid at a position near the Thr-Arg motif significantly increased its inhibitory activity against enzymes like plasmin and urokinase. mdpi.com
Interactive Data Table: Hypothetical SAR Study of a Thr-Arg Containing Peptide Inhibitor
| Analogue Modification | Target | Resulting Activity (IC50) | Interpretation |
|---|---|---|---|
| Parent Peptide (Ac-X-Thr-Arg-Y-NH2) | Enzyme A | 100 nM | Baseline activity |
| Replace Thr with Ser | Enzyme A | 500 nM | Hydroxyl group is important, but precise stereochemistry may be key. |
| Replace Thr with Val | Enzyme A | >10,000 nM | Hydroxyl group is essential for activity. |
| Replace Arg with Lys | Enzyme A | 250 nM | Positive charge is important, but the guanidinium group of Arg is optimal. |
| Replace Arg with Ala | Enzyme A | >10,000 nM | Positive charge at this position is essential. |
| N-terminal Palmitoylation | Enzyme A | 10 nM | Increased lipophilicity enhances binding or cell penetration. mdpi.com |
Innovations in Analytical Detection of Peptides and Modified Amino Acids
The detection and quantification of peptides like Thr-Arg and their modified forms (e.g., phosphorylated or methylated) require sophisticated analytical techniques. Innovations in this area are crucial for advancing proteomics and related fields.
Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is the primary tool for peptide analysis. biopharmaspec.com It allows for the precise determination of molecular weight, sequence, and post-translational modifications. ijsra.net
LC-MS/MS: This technique separates peptides in a mixture before subjecting them to two stages of mass analysis. The first stage selects the peptide ion, and the second fragments it to reveal its amino acid sequence. nih.gov This is essential for identifying specific peptides like Thr-Arg within a complex biological sample. nih.gov
Targeted Analysis: Methods like Selected Reaction Monitoring (SRM) use the mass spectrometer to look for specific precursor-to-fragment ion transitions, providing highly sensitive and specific quantification of known peptides. anaquant.commdpi.com
Analysis of Modifications: Specialized MS techniques like Electron Transfer Dissociation (ETD) are better at preserving fragile modifications, such as phosphorylation on threonine or methylation on arginine, which can be lost during conventional fragmentation methods. nih.gov Derivatization strategies can also be employed to enhance the ionization of arginine-containing peptides, making them easier to detect. google.com
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the standard method for purifying and assessing the purity of synthetic peptides. biosynth.com It separates peptides based on their hydrophobicity. Combining HPLC with UV detection allows for quantification, while coupling it to a mass spectrometer (LC-MS) provides definitive identification. biosynth.combiosyn.comoxfordglobal.com
Amino Acid Analysis (AAA): This technique determines the total peptide content by breaking a sample down into its constituent amino acids and quantifying each one. biosynth.com This provides a measure of the net peptide content, which is critical for standardizing peptide solutions for research.
Interactive Data Table: Comparison of Analytical Techniques for Peptide Analysis
| Technique | Primary Application | Information Obtained | Key Advantage |
|---|---|---|---|
| LC-MS/MS nih.gov | Identification & Quantification | Sequence, PTMs, Quantity | High specificity and sensitivity for complex mixtures. |
| RP-HPLC biosynth.com | Purity Assessment & Purification | Purity level, Retention time | Robust and widely used for quality control. |
| Amino Acid Analysis (AAA) biosynth.com | Content Measurement | Amino acid composition, Net peptide content | Provides an absolute measure of peptide quantity. |
| Electron Transfer Dissociation (ETD) nih.gov | PTM Analysis | Location of labile PTMs | Preserves fragile modifications like phosphorylation. |
| AI-driven de novo Sequencing instadeep.com | Novel Peptide Discovery | Sequence of unknown peptides | Identifies peptides not present in databases. |
常见问题
Q. What are the established protocols for synthesizing and purifying Thr-Arg hemisulfate salt?
this compound (Ac-Leu-Leu-Arg-al hemisulfate) is typically synthesized via solid-phase peptide synthesis (SPPS) followed by sulfation and purification. Key steps include:
- Purification : Use reversed-phase HPLC with a C18 column and a gradient of acetonitrile/water (0.1% TFA) to isolate the peptide .
- Sulfation : React the peptide with sulfuric acid under controlled pH (2.5–3.0) to form the hemisulfate salt, followed by lyophilization .
- Validation : Confirm purity (>95%) via LC-MS and elemental analysis for sulfur content .
Q. How do researchers determine the solubility and stability of this compound in aqueous and organic solvents?
Solubility is assessed using gravimetric analysis:
- Dissolve 50 mg/mL in water, ethanol, or DMF under agitation (25°C). Centrifuge at 10,000 rpm to separate undissolved particles . Stability studies involve:
- Long-term storage at -20°C in anhydrous conditions to prevent hydrolysis.
- Accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring .
Q. What spectroscopic and chromatographic methods are used for characterizing this compound?
- NMR : ¹H/¹³C NMR in D₂O to confirm peptide backbone structure and sulfation .
- HPLC : Retention time comparison against reference standards (C18 column, 220 nm detection) .
- Mass Spectrometry : ESI-MS to verify molecular weight (475.59 g/mol) and sulfate adducts .
Advanced Research Questions
Q. How should researchers design experiments to investigate this compound’s interactions with proteolytic enzymes?
- Experimental Design :
Q. What strategies resolve contradictions in data on this compound’s inhibitory efficacy across studies?
Common discrepancies arise from:
- Buffer composition : Ionic strength (e.g., NaCl concentration) affects sulfated peptide stability. Standardize buffers (e.g., 50 mM Tris-HCl, pH 7.4) .
- Enzyme source : Commercial enzyme batches vary in purity. Use SDS-PAGE to confirm enzyme integrity and activity .
- Statistical validation : Apply ANOVA with post-hoc Tukey tests to compare replicates and identify outliers .
Q. How can researchers optimize this compound for in vivo studies while ensuring pharmacokinetic reliability?
- Formulation : Encapsulate in liposomes (70–100 nm diameter) to enhance bioavailability. Validate via dynamic light scattering (DLS) .
- Dosage : Conduct dose-response studies in animal models (e.g., murine inflammation assays) with plasma half-life measurements via LC-MS/MS .
- Toxicity screening : Assess renal/hepatic function markers (ALT, creatinine) post-administration .
Methodological Challenges & Solutions
Q. What are the critical pitfalls in analyzing this compound’s synergistic effects with other protease inhibitors?
- Pitfalls : False synergism due to solvent interference (e.g., DMSO >1% vol/vol).
- Solutions :
- Use isobolographic analysis to distinguish additive vs. synergistic effects .
- Validate with orthogonal assays (e.g., fluorescence polarization vs. FRET-based substrates) .
Q. How should researchers validate the reproducibility of this compound’s bioactivity across laboratories?
- Inter-lab validation : Share standardized protocols via platforms like Protocols.io .
- Reference materials : Distribute aliquots from a central batch (e.g., NIST-traceable standards) .
- Blinded analysis : Use third-party labs to repeat key experiments (e.g., enzyme inhibition assays) .
Data Reporting & Compliance
Q. What metadata must accompany this compound research to ensure replicability?
- Essential metadata :
Q. How can researchers align their work with FAIR data principles when publishing this compound studies?
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
